molecular formula C9H9N3O5S2 B6645085 2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid

2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid

Cat. No.: B6645085
M. Wt: 303.3 g/mol
InChI Key: ZVSDVFAOGCVRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid, also known as CTAAC, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has shown potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid works by inhibiting the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of incretin hormones, leading to improved glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing the levels of incretin hormones. It also modulates the activity of various signaling pathways involved in cancer cell growth and inflammation. Additionally, this compound has been found to modulate the immune system and improve the efficacy of immunotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery and development. However, this compound also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid. One direction is to further explore its potential therapeutic applications, particularly in cancer treatment and immunotherapy. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future studies could focus on improving the solubility of this compound in water to make it easier to work with in aqueous solutions.

Synthesis Methods

The synthesis of 2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid involves a multi-step process that starts with the reaction of 5-cyanothiophene-2-sulfonamide with ethyl chloroacetate to form 2-(5-cyanothiophene-2-sulfonamido)acetic acid ethyl ester. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to form the protected this compound. The final step involves the removal of the protecting groups to yield the pure this compound.

Scientific Research Applications

2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and Crohn's disease. Additionally, this compound has been shown to modulate the immune system and improve the efficacy of immunotherapy in cancer treatment.

Properties

IUPAC Name

2-[[2-[(5-cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5S2/c10-3-6-1-2-9(18-6)19(16,17)12-4-7(13)11-5-8(14)15/h1-2,12H,4-5H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSDVFAOGCVRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)NCC(=O)NCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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